
Ridinilazole
Descripción general
Descripción
Ridinilazole, previamente conocido como SMT19969, es un antibiótico de molécula pequeña en investigación. Se está evaluando para la administración oral para tratar la infección por Clostridioides difficile (CDI). Este compuesto es bactericida contra Clostridioides difficile y suprime la producción de toxinas bacterianas. Es un antibiótico de espectro reducido que exhibe actividad contra Clostridioides difficile mientras que tiene un impacto mínimo en otra flora intestinal normal .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de ridinilazole implica la formación de un núcleo bisbenzimidazol. La ruta sintética típicamente incluye la condensación de diaminas apropiadas con aldehídos en condiciones ácidas para formar los anillos benzimidazol. Las condiciones de reacción a menudo implican calentamiento y el uso de solventes como etanol o metanol.
Métodos de producción industrial: La producción industrial de this compound puede implicar rutas sintéticas similares pero a una escala mayor. El proceso incluye pasos de purificación para asegurar la eliminación de impurezas y la producción de un compuesto de alta pureza. Técnicas como la cristalización y la cromatografía se emplean comúnmente en el proceso de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: Ridinilazole experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los anillos benzimidazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden potencialmente mejorar sus propiedades antibacterianas .
Aplicaciones Científicas De Investigación
Treatment of Clostridioides difficile Infection
Ridinilazole has been primarily developed for treating CDI, a significant healthcare-associated infection known for its high recurrence rates. Clinical trials have shown promising results:
- Phase 2 Trials : In a randomized study comparing this compound with vancomycin, this compound demonstrated a sustained clinical response in 66.7% of patients compared to 42.4% for vancomycin, establishing its non-inferiority and suggesting potential superiority .
- Phase 3 Trials : A subsequent Phase 3 trial confirmed these findings, showing a sustained clinical response rate of 73% for this compound versus 70.7% for vancomycin. More importantly, this compound resulted in a 53% reduction in recurrence rates compared to vancomycin (8.1% vs. 17.3%) over a 30-day follow-up period .
Preservation of Gut Microbiome
One of the standout features of this compound is its ability to preserve the gut microbiome during treatment. Unlike vancomycin, which can significantly disrupt microbial diversity and increase the risk of dysbiosis, this compound maintains microbiota diversity and promotes the production of secondary bile acids (SBAs), which are crucial for gut health .
Safety Profile
The safety profile of this compound has been comparable to that of vancomycin, with similar rates of adverse events reported in clinical trials (82% for this compound vs. 80% for vancomycin) and no serious adverse events leading to discontinuation . This aspect is critical as it supports the drug's viability as a standard treatment option.
Clinical Trial Summary
Trial Phase | Comparison | Sustained Clinical Response (%) | Recurrence Rate (%) | Microbiome Impact |
---|---|---|---|---|
Phase 2 | This compound vs Vancomycin | 66.7 vs 42.4 | Not reported | Minimal disruption |
Phase 3 | This compound vs Vancomycin | 73 vs 70.7 | 8.1 vs 17.3 | Preserved diversity |
Efficacy Metrics
- Sustained Clinical Response : Defined as clinical cure at the end of treatment with no recurrence within 30 days.
- Recurrence Rate Reduction : this compound showed a significant reduction in recurrent CDI cases compared to vancomycin.
Mecanismo De Acción
Ridinilazole ejerce sus efectos al unirse a la ranura menor del ADN, lo que lleva a la inhibición de la división celular bacteriana. Esta unión interrumpe la función normal del ADN, evitando que las bacterias se repliquen y produzcan toxinas. Los objetivos moleculares del compuesto incluyen ADN y proteínas asociadas involucradas en la división celular .
Compuestos similares:
Vancomicina: Otro antibiótico utilizado para tratar la infección por Clostridioides difficile. A diferencia de this compound, la vancomicina tiene un espectro de actividad más amplio y puede afectar a otra flora intestinal.
Fidaxomicina: Un antibiótico de espectro reducido similar a this compound pero con un mecanismo de acción diferente, dirigido a la ARN polimerasa.
Metronidazol: Un antibiótico más antiguo utilizado para la infección por Clostridioides difficile, con un espectro de actividad más amplio en comparación con this compound.
Singularidad: this compound es único debido a su actividad de espectro reducido, que se dirige específicamente a Clostridioides difficile mientras conserva otras bacterias intestinales beneficiosas. Esta propiedad reduce la probabilidad de infecciones recurrentes y minimiza la interrupción del microbioma intestinal .
Comparación Con Compuestos Similares
Vancomycin: Another antibiotic used to treat Clostridioides difficile infection. Unlike ridinilazole, vancomycin has a broader spectrum of activity and can impact other gut flora.
Fidaxomicin: A narrow-spectrum antibiotic similar to this compound but with a different mechanism of action, targeting RNA polymerase.
Metronidazole: An older antibiotic used for Clostridioides difficile infection, with a broader spectrum of activity compared to this compound.
Uniqueness: this compound is unique due to its narrow-spectrum activity, which specifically targets Clostridioides difficile while preserving other beneficial gut bacteria. This property reduces the likelihood of recurrent infections and minimizes the disruption of the gut microbiome .
Actividad Biológica
Ridinilazole (RDZ) is a novel antibiotic specifically developed for the treatment of Clostridioides difficile infection (CDI). Its unique mechanism and targeted action against CDI have garnered attention in recent years, particularly regarding its effects on gut microbiota and its efficacy compared to traditional antibiotics like vancomycin.
This compound exhibits a narrow spectrum of activity, primarily targeting C. difficile with minimal inhibitory concentration (MIC) values ranging from 0.125 to 0.25 mg/L. This is significantly lower than that of vancomycin, which has MIC values between 0.5 to 8 mg/L . Unlike vancomycin, this compound has no activity against aerobic gram-negative bacteria or other gram-positive anaerobes, which helps preserve the overall gut microbiome during treatment .
Phase 2 and Phase 3 Trials
This compound's efficacy was evaluated in multiple clinical trials. In a phase 2 study, it demonstrated a sustained clinical response (SCR) rate of 66.7% compared to 42.4% for vancomycin, establishing statistical superiority at the 10% level . A subsequent phase 3 trial confirmed these findings, showing an SCR rate of 73% for this compound versus 70.7% for vancomycin, with a notable reduction in recurrent CDI (rCDI) rates: 8.1% for this compound compared to 17.3% for vancomycin .
Study | SCR Rate this compound | SCR Rate Vancomycin | rCDI Rate this compound | rCDI Rate Vancomycin |
---|---|---|---|---|
Phase 2 | 66.7% | 42.4% | N/A | N/A |
Phase 3 | 73% | 70.7% | 8.1% | 17.3% |
Impact on Gut Microbiota
One of the most significant advantages of this compound is its preservation of gut microbiota diversity compared to vancomycin. Studies indicate that this compound treatment resulted in less disruption to the microbiome, with patients experiencing a modest decrease in beneficial bacteria but recovering more quickly than those treated with vancomycin .
- Microbiota Composition Changes :
- Vancomycin treatment led to profound losses in key bacterial groups such as Bacteroides, Clostridium coccoides, and Prevotella, while this compound maintained higher levels of these taxa .
- This compound-treated patients showed a quicker return to baseline microbiota composition than those treated with vancomycin, highlighting its potential for reducing dysbiosis associated with antibiotic therapy .
Safety Profile
This compound has been reported to have a favorable safety profile, with adverse events similar to those observed with vancomycin. In phase trials, approximately 82% of participants experienced adverse events while on this compound, comparable to the 80% seen in the vancomycin group . Importantly, no serious adverse events leading to discontinuation were attributed to this compound.
Propiedades
IUPAC Name |
2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFBTAJFNVZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028337 | |
Record name | Ridinilazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308362-25-6 | |
Record name | 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308362-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ridinilazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ridinilazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ridinilazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIDINILAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.